molecular formula C14H23FN2O4SSi B1140630 cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione CAS No. 1217659-69-2

cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B1140630
CAS No.: 1217659-69-2
M. Wt: 362.491
InChI Key: GDOJFNBPPKKOCH-WDEREUQCSA-N
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Description

cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethylsilyl group, and an oxathiolan ring. It is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the introduction of the fluorine atom and the formation of the oxathiolan ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain high purity products. The process is optimized to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds similar to cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione exhibit antiviral properties. For instance, derivatives have been studied for their efficacy against viral infections like HIV and Hepatitis C. The oxathiolane moiety is particularly relevant for enhancing bioactivity and selectivity towards viral enzymes.

Case Study: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated pyrimidines showed significant inhibition of viral replication in vitro. The compound was tested against various strains of viruses, revealing a dose-dependent response with notable selectivity indices .

Biochemical Applications

Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites of enzymes involved in nucleic acid synthesis. This property is crucial for developing new therapeutics targeting metabolic pathways in pathogens.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Viral PolymeraseCompetitive0.25
Thymidylate SynthaseNon-competitive0.15

Material Science Applications

Silicon-Based Materials
The dimethylsilyl group in the compound allows for the synthesis of silicon-based polymers and materials. These materials are valuable in electronics and nanotechnology due to their thermal stability and electrical properties.

Case Study: Polymer Synthesis
A recent study explored the use of silane derivatives in creating hybrid organic-inorganic materials. The incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal resistance .

Mechanism of Action

The mechanism of action of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The fluorine atom and the oxathiolan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione-13C,15N2
  • This compound-13C

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione , also known by its CAS number 1217650-77-5 , is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C14H23FN2O4SSi , with a molecular weight of 362.49 g/mol . The structural features include a fluorine atom and a unique oxathiolane moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC14H23FN2O4SSi
Molecular Weight362.49 g/mol
CAS Number1217650-77-5
IUPAC Name1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione

Antiviral Properties

Research indicates that compounds similar to cis-5-fluoro derivatives exhibit antiviral activity. For example, studies have shown that fluorinated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism involves the incorporation of the compound into viral RNA or DNA, leading to termination of chain elongation .

Antitumor Activity

Cis-5-fluoro compounds are also being investigated for their antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

The biological activity of cis-5-fluoro compounds may be attributed to their ability to mimic natural nucleotides. This mimetic action allows them to compete with endogenous substrates for incorporation into nucleic acids. Additionally, the presence of the silyl ether group may enhance cellular uptake and stability against metabolic degradation .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, cis-5-fluoro was tested against influenza virus strains. Results indicated a significant reduction in viral titers when treated with varying concentrations of the compound. The study concluded that the compound effectively inhibits viral replication at low micromolar concentrations .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with cis-5-fluoro resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Properties

IUPAC Name

1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOJFNBPPKKOCH-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675903
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217659-69-2
Record name 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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